Formamidoxime
Overview
Description
Synthesis Analysis
The synthesis of Formamidoxime and related compounds involves complex chemical processes that have been extensively studied. A pivotal review on the synthesis and applications of acrylamide, from which Formamidoxime can be derived, highlights the diverse industrial and laboratory applications of such compounds (Friedman, 2003). The synthesis pathways often involve the use of acrylamide as a precursor, reflecting the interconnected nature of these compounds in chemical synthesis.
Molecular Structure Analysis
Understanding the molecular structure of Formamidoxime is crucial for exploring its chemical reactivity and properties. While direct references to the molecular structure analysis of Formamidoxime in the provided papers are limited, studies on related compounds, such as acrylamide, offer insights into the molecular behaviors and interactions that can influence Formamidoxime's properties and applications (Friedman, 2003).
Chemical Reactions and Properties
The chemical reactions and properties of Formamidoxime are influenced by its functional groups and molecular structure. Research on acrylamide, a closely related compound, provides a foundation for understanding the reactivity and potential applications of Formamidoxime. These studies outline the environmental and dietary exposure risks associated with acrylamide, which may also be relevant for handling and using Formamidoxime safely (Exon, 2006).
Physical Properties Analysis
The physical properties of Formamidoxime, such as solubility, melting point, and stability, are essential for its application in various domains. While specific details on Formamidoxime's physical properties are scarce in the reviewed literature, the physical characteristics of related compounds can offer valuable insights. Studies on acrylamide, for example, detail the compound's behavior under different conditions, which may parallel those of Formamidoxime (Friedman, 2003).
Chemical Properties Analysis
Analyzing the chemical properties of Formamidoxime involves understanding its reactivity, stability, and interaction with other compounds. The comprehensive review on acrylamide's chemistry, biochemistry, and safety provides a basis for inferring the chemical properties of Formamidoxime, given their structural similarities and related applications (Friedman, 2003).
Scientific Research Applications
Inhibitor of DNA Synthesis : Formamidoxime acts as a preferential inhibitor of bacterial and mammalian DNA synthesis. In bacteria, it can be bacteriostatic or lethal, depending on the concentration, and its lethal effect is linked to the degradation of cellular DNA (Rosenkranz, Hjorth, & Carr, 1971).
Effects on Macromolecular Synthesis : It causes inhibition of thymidine incorporation into DNA in regenerating liver and transplanted hepatomas in rats. This inhibition was noted without significant effects on RNA synthesis and protein synthesis (Lea, Khalil, Rey, & Morris, 1973).
Study on E. coli, Leukemic Cells, and Mitochondria : Formamidoxime impacts macromolecular synthesis in E. coli, mouse leukemic cells, and isolated mitochondria from rat liver and cerebral cortex, showing varying degrees of inhibition in RNA, DNA, protein, and glycoprotein synthesis (Bosmann, 1971).
Vasorelaxant Activity : It has vasorelaxant properties and can induce blood pressure reduction in vivo, demonstrating potential for cardiovascular applications (Jaroš et al., 2007).
Antitumor Activity : Amidoximes like formamidoxime were evaluated for antitumor activity, showing effectiveness against certain leukemias and tumors in mice (Flora, van't Riet, & Wampler, 1978).
Molecular Folding and Macrocycles : Formamidoxime is used in molecular folding and macrocycle creation, with potential applications in nanotechnology and materials science (Zhao, Wang, & Petitjean, 2011).
Induction of Endogenous Retrovirus Expression : It has been found to induce endogenous retrovirus expression in mouse embryo cells, suggesting potential use in viral research (Rascati & Tennant, 1978).
Electrochemical Reactivity Studies : Formamidoxime shows interesting electrochemical properties, with potential applications in electrochemistry and material science (Pierożyński & Kowalski, 2011).
Complexation Studies for Uranium Adsorbents : It plays a role in the complexation with oxovanadium(IV), which has implications for designing uranyl-selective adsorbents for uranium mining from seawater (Mehio et al., 2016).
Safety And Hazards
Formamidoxime should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Formamidoxime has gained high interest in recent years due to its numerous biological activities . It has been studied in many different fields such as coordination and materials chemistry . Moreover, the amidoxime function is often used as a bioisoster of a carboxylic acid, and there are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety . Future research may focus on developing external sources to increase the NO level in the body by using amidoximes and oximes which can be oxidized in vivo and release NO .
properties
IUPAC Name |
N'-hydroxymethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSZLINWCGRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879780 | |
Record name | N-HYDROXYMETHANIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidoxime | |
CAS RN |
624-82-8 | |
Record name | Formamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamidoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FORMAMIDOXIME | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-HYDROXYMETHANIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formamide oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.